2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate
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Overview
Description
2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate is a complex organic compound with a molecular formula of C35H34N4O7 and a molecular weight of 622.684 g/mol . This compound is known for its unique chemical structure, which includes a methoxy group, a hydrazone linkage, and a benzoate ester. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone linkage: This step involves the reaction of 2-methoxy-4-formylphenyl benzoate with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with 2-toluidine and acetic anhydride to form the final product.
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzoate ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl benzoates.
Scientific Research Applications
2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit certain enzymes or disrupt cellular processes. Additionally, the compound’s structure enables it to interact with DNA or proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate: Similar structure but with a benzothiophene moiety.
2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-butoxybenzoate: Similar structure but with a butoxy group.
Uniqueness
2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazone linkage and benzoate ester make it particularly versatile in various chemical reactions and research applications .
Properties
CAS No. |
881402-58-0 |
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Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H21N3O5/c1-16-8-6-7-11-19(16)26-22(28)23(29)27-25-15-17-12-13-20(21(14-17)31-2)32-24(30)18-9-4-3-5-10-18/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
FXAUWOQRJPHZGG-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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